molecular formula C9H13N7O B5037294 N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide

N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide

Cat. No. B5037294
M. Wt: 235.25 g/mol
InChI Key: YMOYFFIOEYKPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide, also known as PTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTAA is a triazole-based compound that possesses unique chemical and physical properties that make it suitable for use in different applications.

Mechanism of Action

The mechanism of action of N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide is not well understood. However, studies have shown that N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide can interact with different biomolecules, such as proteins and peptides, through covalent bonding. This interaction can lead to the formation of bioconjugates, which can be used in various applications.
Biochemical and Physiological Effects:
N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide has been shown to have minimal toxicity in vitro and in vivo. Studies have also shown that N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide can be metabolized and excreted from the body without any adverse effects. However, further studies are needed to understand the long-term effects of N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide on the human body.

Advantages and Limitations for Lab Experiments

N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide has several advantages for lab experiments. It is easy to synthesize, stable under various conditions, and can be used to link different biomolecules. However, N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide also has some limitations. It can be challenging to purify N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide from the reaction mixture, and the yield of the final product can be low.

Future Directions

N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide has significant potential for various applications, such as drug delivery, imaging, and diagnostics. Future research should focus on improving the synthesis method to increase the yield of the final product. Additionally, more studies are needed to understand the long-term effects of N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide on the human body. Further research should also focus on developing new applications for N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide in different fields.
Conclusion:
In conclusion, N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide is a triazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method is straightforward, and N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide can be used to link different biomolecules to form bioconjugates. N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide has minimal toxicity and can be metabolized and excreted from the body without any adverse effects. However, further research is needed to understand the long-term effects of N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide on the human body, and to develop new applications for N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide in different fields.

Synthesis Methods

N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-azido-1-propylamine and propargyl acetate in the presence of a copper catalyst. The resulting intermediate is then reacted with sodium azide to form the final product, N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide. The synthesis method is straightforward and can be carried out in a short period, making it suitable for large-scale production.

Scientific Research Applications

N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide has been extensively studied in scientific research due to its potential applications in various fields. One of the significant applications of N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide is in the field of bioconjugation. N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide can be used to link different biomolecules, such as proteins and peptides, to form bioconjugates. These bioconjugates can be used in various applications, such as drug delivery, imaging, and diagnostics.

properties

IUPAC Name

N-(2-propyltriazol-4-yl)-2-(triazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N7O/c1-2-4-16-11-6-8(13-16)12-9(17)7-15-5-3-10-14-15/h3,5-6H,2,4,7H2,1H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOYFFIOEYKPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=CC(=N1)NC(=O)CN2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide

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